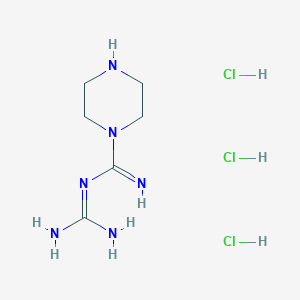

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride

Overview

Description

“2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular formula of C6H17Cl3N6 and a molecular weight of 279.6 .

Synthesis Analysis

The synthesis of piperazine derivatives, which “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is likely a part of, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has also been reported .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been explored in various studies. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications

Synthesis of Novel Piperazine Derivatives

Piperazine derivatives, including those related to 2-(Piperazine-1-carboximidoyl)guanidine, are synthesized for various applications. These derivatives are created by connecting substituted piperazine with guanidyl or hydroxyl, based on the active group splicing principle. Such compounds have potential in synthesizing new chemical entities with varied applications (Li Wen-jua, 2015).

Antimicrobial Activity

Some piperazine derivatives, including those similar to 2-(Piperazine-1-carboximidoyl)guanidine, have been found to exhibit significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Such findings indicate the potential of these compounds in developing new antimicrobial agents (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

Cytotoxicity in Cancer Research

Research has shown that certain piperazinone derivatives, related to 2-(Piperazine-1-carboximidoyl)guanidine, exhibit cytotoxic activities against cancer cell lines. This suggests their potential use in cancer treatment research, particularly in identifying compounds that could be effective against specific types of cancer (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).

Applications in Histamine Inhibition

Some novel pyrimidines, synthesized through the condensation of compounds similar to 2-(Piperazine-1-carboximidoyl)guanidine, have shown significant anti-histaminic activity. This points towards their potential use in developing new treatments for conditions associated with histamine, such as allergies (S. Rahaman, Y. Rajendra Pasad, P. Kumar, B. Kumar, 2009).

Antibacterial Agents

Research into pyrido(2,3-d)pyrimidine derivatives, related to 2-(Piperazine-1-carboximidoyl)guanidine, has found that some of these compounds have notable antibacterial activity. This includes effectiveness against challenging bacteria like Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial drugs (J. Matsumoto, S. Minami, 1975).

Mechanism of Action

While the specific mechanism of action for “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . Piperazine-based compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Future Directions

The future directions for research on “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the quantitative effect of diverse substituents on the basicity of aryl guanidine and 2- (arylimino)imidazolidine derivatives could be useful for medicinal chemists working with biologically relevant guanidine-containing molecules .

properties

IUPAC Name |

N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFWTUOSWZEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride | |

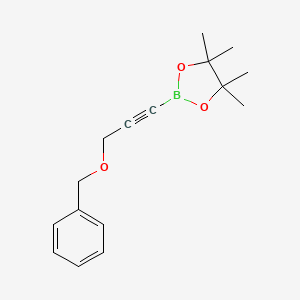

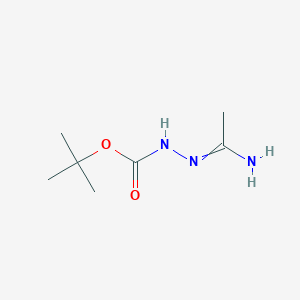

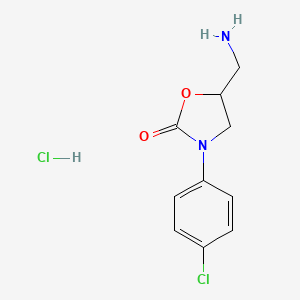

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)

![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)

![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)

![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)